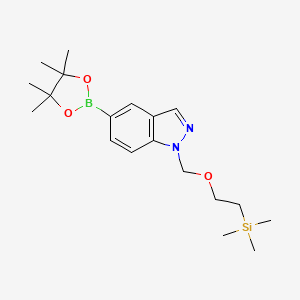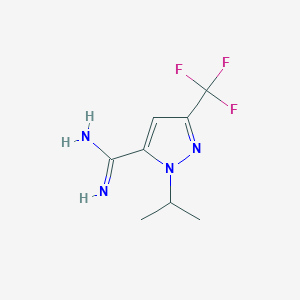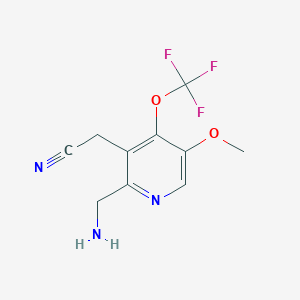![molecular formula C11H12N2O6S B13349995 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is a compound belonging to the furoxan family, which is characterized by the presence of a 1,2,5-oxadiazole-2-oxide ring. This compound is notable for its unique structure, which includes a phenylsulfonyl group and a furoxan moiety linked to a propanol chain.
Méthodes De Préparation
The synthesis of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol typically involves multiple steps, starting with the preparation of the furoxan ring. One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules with desired substituents . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the furoxan ring. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfoxides .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, furoxan derivatives have been explored for their potential as nitric oxide donors, which can have therapeutic effects in cardiovascular diseases and cancer . Additionally, the unique structure of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol makes it a valuable intermediate in the synthesis of more complex molecules used in drug development . In materials science, furoxans are studied for their energetic properties and potential use in explosives and propellants .
Mécanisme D'action
The mechanism of action of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol involves the release of nitric oxide (NO), which is a key signaling molecule in various biological processes. The furoxan ring undergoes a redox reaction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways that regulate vascular tone, platelet aggregation, and other physiological functions . The phenylsulfonyl group may also contribute to the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Compared to other furoxan derivatives, 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is unique due to its specific substituents and structural features. Similar compounds include other furoxan derivatives with different substituents, such as 3-(4-benzenesulfonyl-5-oxy-furazan-3-yloxy)-propan-1-ol and 4-(4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide . These compounds share the furoxan core but differ in their functional groups, which can influence their chemical reactivity and applications .
Propriétés
Formule moléculaire |
C11H12N2O6S |
|---|---|
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propan-1-ol |
InChI |
InChI=1S/C11H12N2O6S/c14-7-4-8-18-10-11(13(15)19-12-10)20(16,17)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2 |
Clé InChI |
QIWYEOCQAIGINY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
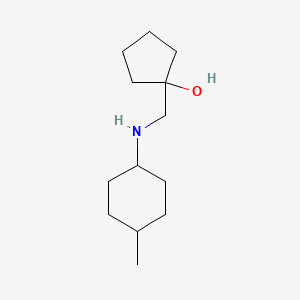
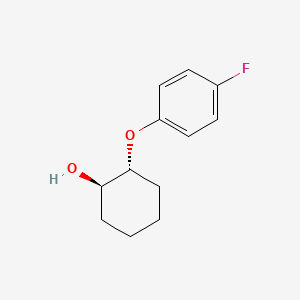
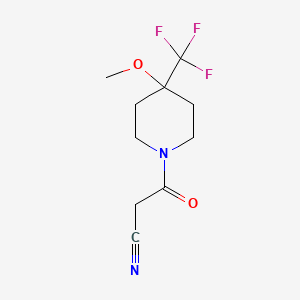

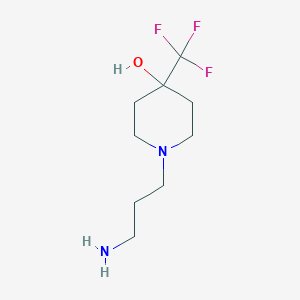
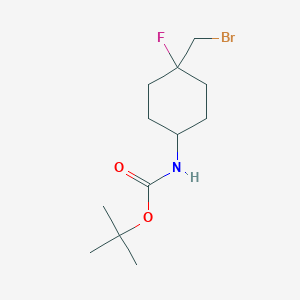
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
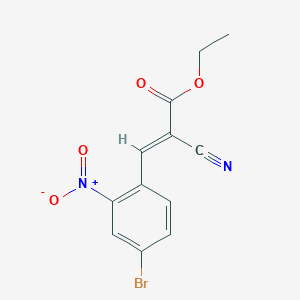
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
